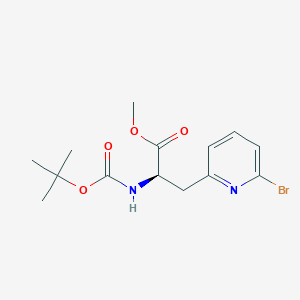
(R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound with significant potential in various fields of scientific research. This compound features a bromopyridine moiety, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality further enhances its utility in synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Propanoate Moiety: The bromopyridine is then reacted with ®-methyl 2-aminopropanoate under basic conditions to form the desired propanoate structure.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while reduction can produce a dehalogenated pyridine compound.
科学研究应用
Chemistry
In chemistry, ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is used as a building block for the synthesis of more complex molecules. Its bromopyridine moiety allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding
Medicine
In medicinal chemistry, ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate serves as a precursor for the synthesis of potential drug candidates. Its structural features make it suitable for the design of molecules with specific pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-Methyl 3-(6-chloropyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with a chlorine atom instead of bromine.
®-Methyl 3-(6-fluoropyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with a fluorine atom instead of bromine.
®-Methyl 3-(6-iodopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate lies in its bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations.
属性
分子式 |
C14H19BrN2O4 |
|---|---|
分子量 |
359.22 g/mol |
IUPAC 名称 |
methyl (2R)-3-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-10(12(18)20-4)8-9-6-5-7-11(15)16-9/h5-7,10H,8H2,1-4H3,(H,17,19)/t10-/m1/s1 |
InChI 键 |
MDJVVWSHMQQMFN-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC(=CC=C1)Br)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=NC(=CC=C1)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


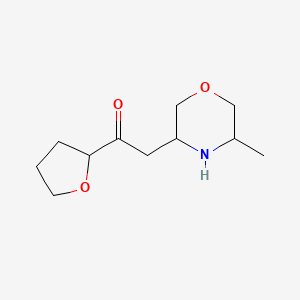
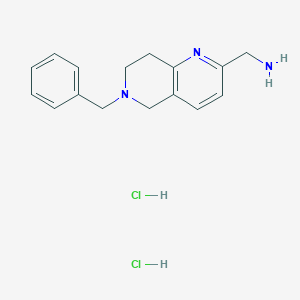
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
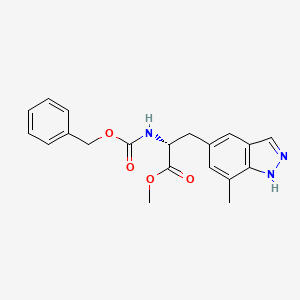

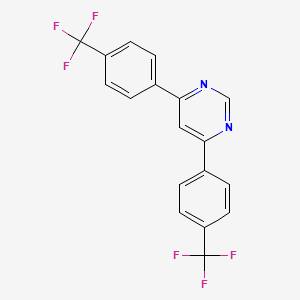
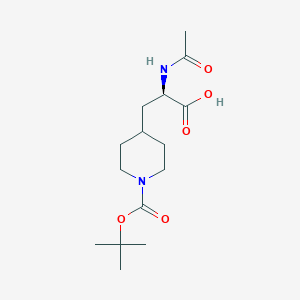

![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
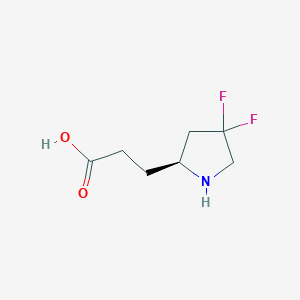
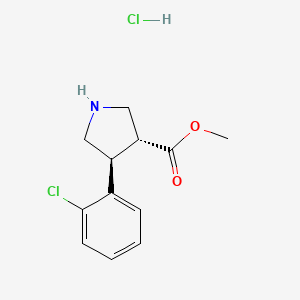

![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)

